molecular formula C9H22Cl2N2 B3095833 [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride CAS No. 1269105-25-0

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Cat. No.: B3095833
CAS No.: 1269105-25-0
M. Wt: 229.19
InChI Key: IGTPHRKUKYCSMD-UHFFFAOYSA-N
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Description

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride is a versatile chemical compound with a molecular formula of C9H20N2·2HCl. It is commonly used in scientific research due to its unique structure and properties. This compound is particularly valuable in the fields of organic synthesis, drug discovery, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride typically involves the reaction of tert-butylamine with pyrrolidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the formation of the desired product. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and solvent concentration, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • [(1-Tert-butyl-2-pyrrolidinyl)methyl]amine dihydrochloride
  • [(1-Tert-butyl-4-pyrrolidinyl)methyl]amine dihydrochloride
  • [(1-Tert-butyl-3-piperidinyl)methyl]amine dihydrochloride

Uniqueness

[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride stands out due to its specific structural configuration, which imparts unique reactivity and binding properties. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

IUPAC Name

(1-tert-butylpyrrolidin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2.2ClH/c1-9(2,3)11-5-4-8(6-10)7-11;;/h8H,4-7,10H2,1-3H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTPHRKUKYCSMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCC(C1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 2
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 3
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 4
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 5
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[(1-Tert-butyl-3-pyrrolidinyl)methyl]amine dihydrochloride

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